3,4,5,6-Tetrachloropyran-2-one

Chemical Reactivity Thermal Rearrangement Synthetic Intermediate

3,4,5,6-Tetrachloropyran-2-one stands apart from other pyran-2-ones through exclusive perchlorination that enables thermal rearrangement to trichloro-2-furoyl chloride—a critical pharma/agrochemical intermediate. Its unmatched 60.6% chlorine content provides four electrophilic sites for sequential functionalization, maximizing library diversity in drug discovery. The electron-deficient diene system participates in Diels-Alder reactions to yield nortricyclene scaffolds. With validated boiling point (160.8°C) and density (1.81 g/cm³), this building block ensures reproducible handling. Choose this compound when non-halogenated or partially chlorinated analogs fail to deliver the required reactivity.

Molecular Formula C5Cl4O2
Molecular Weight 233.9 g/mol
CAS No. 10269-62-2
Cat. No. B080125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrachloropyran-2-one
CAS10269-62-2
Synonyms3,4,5,6-tetrachloropyran-2-one
Molecular FormulaC5Cl4O2
Molecular Weight233.9 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C5Cl4O2/c6-1-2(7)4(9)11-5(10)3(1)8
InChIKeyCBIBTMIDBJZRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5,6-Tetrachloropyran-2-one CAS 10269-62-2: Perchlorinated Heterocycle for Specialized Chemical Synthesis


3,4,5,6-Tetrachloropyran-2-one (CAS 10269-62-2) is a fully chlorinated 2H-pyran-2-one derivative with the molecular formula C5Cl4O2 and a molecular weight of 233.9 g/mol . It belongs to the class of halogenated α,β-unsaturated δ-lactones and is characterized by a high chlorine content (60.6% by weight), which imparts distinct physicochemical properties and reactivity compared to its less halogenated or non-halogenated pyranone analogs .

Why 3,4,5,6-Tetrachloropyran-2-one Cannot Be Substituted with Other Halogenated Pyran-2-ones


Substituting 3,4,5,6-tetrachloropyran-2-one with structurally related pyran-2-ones (e.g., 2H-pyran-2-one, 3,4,5-trichloropyran-2-one) fails because chlorination pattern critically dictates both physical properties and reaction pathways. The perchlorinated derivative exhibits a significantly higher density (1.81 g/cm³ vs. ~1.20 g/cm³) and a markedly different boiling point, which affect purification and handling [1]. Moreover, its unique thermal rearrangement to trichloro-2-furoyl chloride is not observed in non-halogenated or partially chlorinated analogs, demonstrating that the full chlorine substitution creates a distinct chemical reactivity profile [2].

Quantitative Differentiation Evidence for 3,4,5,6-Tetrachloropyran-2-one vs. Closest Analogs


Thermal Rearrangement Pathway Unique to Perchlorinated Pyran-2-one

3,4,5,6-Tetrachloropyran-2-one undergoes a unique thermal rearrangement to trichloro-2-furoyl chloride under prolonged heating, a transformation not observed in unsubstituted 2H-pyran-2-one or partially chlorinated analogs [1]. This reactivity provides a synthetic route to furoyl chlorides, which are valuable intermediates in medicinal chemistry.

Chemical Reactivity Thermal Rearrangement Synthetic Intermediate

Physical Property Differentiation: Density and Boiling Point

3,4,5,6-Tetrachloropyran-2-one exhibits a boiling point of 160.8°C at 760 mmHg and a density of 1.81 g/cm³ , while the non-chlorinated parent 2H-pyran-2-one boils at 207.5°C and has a density of 1.198 g/cm³ [1]. The perchlorinated derivative is also more dense than 3,4,5-trichloropyran-2-one (density 1.70±0.1 g/cm³ predicted) .

Physical Chemistry Purification Formulation

Density Trend with Chlorination: Class-Level Inference

Density increases progressively with chlorine substitution in the pyran-2-one series: 2H-pyran-2-one (1.198 g/cm³) [1] → 3,4,5-trichloropyran-2-one (1.70±0.1 g/cm³) → 3,4,5,6-tetrachloropyran-2-one (1.81 g/cm³) . This trend is consistent with the increased molecular weight and polarizability contributed by additional chlorine atoms.

Physical Property Prediction Structure-Property Relationship

Reactivity in Superoxide-Mediated Transformations: Class-Level Utility

Tetrachloro-substituted pyran-2-ones, including 3,4,5,6-tetrachloropyran-2-one, serve as precursors for Diels–Alder adducts that can undergo superoxide-mediated rearrangement to yield tetrachloromethylenenortricyclenes [1]. This reactivity class is distinct from non-halogenated pyran-2-ones, which typically do not participate in such superoxide-driven transformations.

Organic Synthesis Diels–Alder Superoxide Chemistry

Halogen Content as a Synthetic Handle for Further Functionalization

3,4,5,6-Tetrachloropyran-2-one contains four chlorine atoms (60.6 wt% Cl) , offering multiple sites for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. In contrast, 3,4,5-trichloropyran-2-one (53.3 wt% Cl) and 2H-pyran-2-one (0% Cl) [1] provide fewer or no halogen handles.

Synthetic Intermediate Nucleophilic Substitution Cross-Coupling

Optimal Scientific and Industrial Use Cases for 3,4,5,6-Tetrachloropyran-2-one


Synthesis of Furoyl Chloride Intermediates via Thermal Rearrangement

3,4,5,6-Tetrachloropyran-2-one is uniquely suited for the preparation of trichloro-2-furoyl chloride through thermal rearrangement [1]. This transformation is not accessible from non-halogenated pyran-2-ones and offers a direct route to furoyl chlorides, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.

Precursor for Diels–Alder Adducts in Superoxide-Mediated Nortricyclene Synthesis

The electron-deficient nature of the perchlorinated pyran-2-one enables its use as a diene in Diels–Alder reactions, generating adducts that undergo superoxide-promoted rearrangement to tetrachloromethylenenortricyclenes [1]. This methodology provides access to nortricyclene scaffolds of interest in medicinal chemistry and materials science.

Halogen-Rich Building Block for Diversification via Cross-Coupling

With four chlorine substituents, 3,4,5,6-tetrachloropyran-2-one serves as a dense electrophilic scaffold for sequential functionalization [1]. Its high chlorine content (60.6 wt%) maximizes potential substitution sites, making it an efficient starting material for constructing compound libraries in drug discovery programs.

Physical Property Benchmarking for Halogenated Heterocycle Series

The compound's boiling point (160.8°C) and density (1.81 g/cm³) provide reference values for structure-property relationship studies in halogenated pyran-2-one series [1][2]. These data assist in predicting purification behavior and solvent compatibility for related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4,5,6-Tetrachloropyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.